N-(2,2-difluoroethyl)-N-ethyl-2-methyl-6-oxo-1H-pyridine-4-carboxamide
Description
N-(2,2-difluoroethyl)-N-ethyl-2-methyl-6-oxo-1H-pyridine-4-carboxamide is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoroethyl group imparts distinct physicochemical characteristics, such as increased lipophilicity and metabolic stability, making it a valuable component in drug design and other scientific research areas.
Properties
IUPAC Name |
N-(2,2-difluoroethyl)-N-ethyl-2-methyl-6-oxo-1H-pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O2/c1-3-15(6-9(12)13)11(17)8-4-7(2)14-10(16)5-8/h4-5,9H,3,6H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHOKHOFCZFIBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(F)F)C(=O)C1=CC(=O)NC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using hypervalent iodine reagents like (2,2-difluoroethyl)(aryl)iodonium triflate . This reaction proceeds via a ligand coupling mechanism and can be optimized by selecting appropriate oxidants and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, which have been developed to streamline the incorporation of difluoroethyl groups into various substrates. These methods often utilize transition-metal-catalyzed cross-coupling reactions or radical fluoroalkylation techniques to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluoroethyl)-N-ethyl-2-methyl-6-oxo-1H-pyridine-4-carboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions are commonly used to introduce or modify functional groups on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine reagents, transition-metal catalysts (e.g., palladium, copper), and various nucleophiles (e.g., thiols, amines, alcohols). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic 2,2-difluoroethylation typically yields difluoroethylated nucleophiles, while cross-coupling reactions can introduce a variety of functional groups onto the pyridine ring .
Scientific Research Applications
N-(2,2-difluoroethyl)-N-ethyl-2-methyl-6-oxo-1H-pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is used in drug design to enhance the lipophilicity, metabolic stability, and target affinity of pharmaceutical agents.
Materials Science: Its unique chemical properties make it valuable in the development of advanced materials with specific physicochemical characteristics.
Biological Research: The compound is used as a tool in biological studies to investigate the effects of fluorinated groups on biological systems.
Industrial Applications: It is employed in various industrial processes that require the incorporation of fluorinated groups into organic molecules.
Mechanism of Action
The mechanism of action of N-(2,2-difluoroethyl)-N-ethyl-2-methyl-6-oxo-1H-pyridine-4-carboxamide involves its ability to act as a lipophilic hydrogen bond donor. The difluoroethyl group increases the acidity of the α-proton, enhancing the compound’s binding affinity and specificity for its molecular targets . This property is particularly useful in drug design, where the compound can improve the interaction between the drug and its target protein, leading to increased efficacy and reduced off-target effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-trifluoroethyl)isatin ketimines: These compounds also contain fluorinated groups and are used in organic synthesis and drug design.
Poly[N-(2-hydroxypropyl)methacrylamide]-block-poly[N-(2,2-difluoroethyl)acrylamide]: This thermoresponsive copolymer is used as an alternative fluorine-19 MRI tracer.
Uniqueness
N-(2,2-difluoroethyl)-N-ethyl-2-methyl-6-oxo-1H-pyridine-4-carboxamide is unique due to its specific combination of the difluoroethyl group with the pyridine ring, which imparts distinct physicochemical properties. Its ability to act as a lipophilic hydrogen bond donor and its increased metabolic stability make it particularly valuable in medicinal chemistry and materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
